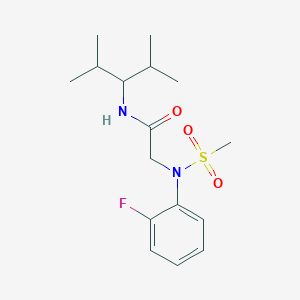![molecular formula C22H24O3 B3936955 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene](/img/structure/B3936955.png)
2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene
Descripción general
Descripción
2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene, also known as MMN, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MMN is a member of the naphthalene family and is a white crystalline powder.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene is not fully understood. However, it has been suggested that 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene may exert its effects by inhibiting the activity of certain enzymes and signaling pathways. 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene has been found to protect against oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene in lab experiments is its high purity and stability. 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene is its potential toxicity. Further studies are needed to determine the safety and toxicity of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene.
Direcciones Futuras
There are several future directions for research on 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene. One area of interest is the potential use of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene in treating neurodegenerative disorders, such as Alzheimer's disease. Further studies are needed to determine the efficacy of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene in animal models of neurodegenerative diseases. Another area of interest is the potential use of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene in treating cancer. 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene has been found to have anti-cancer properties and further studies are needed to determine its potential as a cancer treatment. Finally, future studies are needed to determine the safety and toxicity of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene, as well as its potential side effects.
Aplicaciones Científicas De Investigación
2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene has also been found to have neuroprotective effects and has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-17-9-12-21(22(15-17)23-2)25-14-6-5-13-24-20-11-10-18-7-3-4-8-19(18)16-20/h3-4,7-12,15-16H,5-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGUFQAJRDZCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC3=CC=CC=C3C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxy-4-methylphenoxy)butoxy]naphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(3-chloro-2-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936876.png)
![2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene](/img/structure/B3936890.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B3936892.png)
![1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B3936897.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3936899.png)
![1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene](/img/structure/B3936902.png)
![11,11-dimethyl-8-(2-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3936908.png)
![3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3936925.png)
![3,4-dimethyl-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3936935.png)
![4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3936938.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3936946.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B3936948.png)
![6-tert-butyl-N,N-diethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936962.png)
